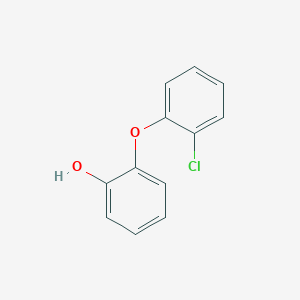

2-(2-Chlorophenoxy)phenol

描述

属性

IUPAC Name |

2-(2-chlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXMSFGJWZAQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533147 | |

| Record name | 2-(2-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21567-19-1 | |

| Record name | 2-(2-Chlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)phenol typically involves the reaction of 2-chlorophenol with phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorinated aromatic ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and optimize the production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents used include sodium dichromate and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride are typically used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions are facilitated by the presence of the phenol group, which activates the aromatic ring towards electrophilic attack.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, and sulfonated derivatives

科学研究应用

Chemistry

- Synthesis Intermediate : 2-(2-Chlorophenoxy)phenol serves as an intermediate in the synthesis of various organic compounds. It is utilized in the production of chlorinated derivatives and other functionalized phenolic compounds, enhancing the efficiency of synthetic pathways in organic chemistry.

Biology

- Antimicrobial Activity : The compound has been extensively studied for its antimicrobial properties. It disrupts microbial cell membranes, leading to increased permeability and cell lysis, making it effective against a broad spectrum of bacteria and fungi .

- Biocides and Disinfectants : Its effectiveness as a biocide makes it suitable for use in disinfectants and antiseptics, contributing to public health by controlling microbial infections in various settings .

Medicine

- Pharmaceutical Preservative : this compound is investigated for its potential use as a preservative in pharmaceutical formulations. Its antimicrobial properties help extend the shelf life of medicinal products by preventing microbial contamination.

- Research on Toxicity : Studies have also focused on the toxicological profile of chlorophenols, including this compound, highlighting potential health risks associated with exposure, such as effects on liver function and reproductive health .

Case Study 1: Antimicrobial Efficacy

A study conducted by Aydin et al. (2009) demonstrated that this compound exhibited significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 0.1% in laboratory settings.

Case Study 2: Toxicological Profile

Research published by the CDC highlighted the toxicological effects of chlorophenols, including this compound. The study indicated that chronic exposure could lead to adverse health outcomes such as liver damage and neurological effects, emphasizing the need for careful handling in industrial applications .

作用机制

The antimicrobial activity of 2-(2-Chlorophenoxy)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable component in disinfectants and biocides.

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Analogues in Anticonvulsant Research

2-(2-Chlorophenoxy)phenol derivatives have been compared to other quinazolin-4-(3H)-one derivatives for anticonvulsant activity. Key findings include:

- Substituent Position and Halogenation: 2-(2,4-Dichlorophenoxy) derivatives (e.g., compound 7f) exhibit higher anticonvulsant activity than 2-(2-chlorophenoxy) derivatives (e.g., 7e), which in turn outperform 2-phenoxy analogues (e.g., 7d). This trend correlates with increased electron-withdrawing effects and steric bulk . Exception: Compound 8a (2-phenoxy derivative) defies this trend, showing moderate activity due to its 4-(2-chlorophenyl)piperazin-1-yl moiety .

- Position 3 Modifications: Replacing the 3-amino group with a 3-(2-chloroethyl)carbonylamino group (e.g., 7d, 7f) enhances activity compared to 3-chloromethylcarbonylamino analogues (e.g., 7a, 7c) . Introduction of a 3-carboxamidino group (4b) or 3-hydroxy group (6) improves activity over the parent 3-amino analogue (5c) .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | Substituent (Position 2) | Substituent (Position 3) | Activity Rank |

|---|---|---|---|

| 7f | 2,4-Dichlorophenoxy | 3-(2-Chloroethyl)carbonylamino | 1 (Highest) |

| 7e | 2-Chlorophenoxy | 3-(2-Chloroethyl)carbonylamino | 5 |

| 5c | 2-Chlorophenoxy | 3-Amino | Inactive |

| 8a | Phenoxy | 4-(2-Chlorophenyl)piperazin-1-yl | Moderate |

Comparison with Simpler Chlorophenols

This compound differs from simpler chlorophenols (e.g., 2-chlorophenol, 2,4-dichlorophenol) in its extended aromatic system and ether linkage. These structural differences influence physicochemical properties and bioactivity:

- Lipophilicity: The phenoxy group increases lipophilicity compared to 2-chlorophenol (logP ~1.29), enhancing membrane permeability .

- Toxicity: Unlike 2-chlorophenol, which is acutely toxic (LD₅₀ ~670 mg/kg in rats), this compound derivatives are optimized for target-specific effects (e.g., receptor binding) .

Table 2: Key Properties of Chlorophenol Analogues

| Compound | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| 2-Chlorophenol | C₆H₅ClO | 128.56 | Single chloro, no ether linkage |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Two chloro groups |

| This compound | C₁₂H₉ClO₂ | 220.65 | Ether-linked aromatic system |

Functional Group Variations

- Ethanol Derivatives: 2-(2-Chlorophenoxy)ethanol (C₈H₉ClO₂, MW 172.61) lacks the phenolic -OH group, reducing hydrogen-bonding capacity compared to this compound. This results in lower receptor affinity but higher metabolic stability .

- Acetohydrazide Derivatives: 2-(2-Chlorophenoxy)acetohydrazide forms a planar structure with hydrogen-bonding networks, enhancing crystallinity and thermal stability compared to the parent phenol .

Pharmacological and Conformational Insights

- Benzodiazepine Receptor Agonism: The superimposition of this compound derivatives (e.g., compound 1) with estazolam confirms spatial alignment of pharmacophoric elements (aromatic rings, nitrogen atoms), validating its design rationale .

- Anticonvulsant Mechanism: Derivatives with 2-(2-chlorophenoxy) groups modulate GABAergic pathways, but activity depends on synergistic effects from Position 3 substituents (e.g., chloroethyl groups enhance binding to voltage-gated sodium channels) .

生物活性

2-(2-Chlorophenoxy)phenol, also known as chlorophenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential health risks, and its role in various biochemical pathways.

Chemical Structure and Properties

This compound is a phenolic compound characterized by the presence of a chlorine atom attached to a phenoxy group. Its structural formula can be represented as follows:

This compound exhibits several physical and chemical properties that contribute to its biological activity, including its ability to interact with cellular membranes and proteins.

Antimicrobial Activity

One of the primary biological activities of this compound is its antimicrobial effect . Studies have shown that it disrupts the cell membrane integrity of various microorganisms, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and some fungi. The following table summarizes the antimicrobial efficacy of this compound against different pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that this compound can be a potent agent in controlling microbial growth, making it relevant in pharmaceutical and agricultural applications.

Toxicological Profile

Despite its beneficial uses, this compound poses potential health risks. Chronic exposure has been linked to various health issues, including cancer. A meta-analysis of studies involving workers exposed to chlorophenols revealed an increased risk of lung cancer and soft tissue sarcomas. The standardized mortality rate for lung cancer was found to be 1.18 (95% CI: 1.03-1.35), indicating a significant association between exposure and cancer risk .

The biological activity of this compound extends beyond antimicrobial effects. It has been shown to influence several biochemical pathways:

- Inflammation Modulation : Phenolic compounds can inhibit pro-inflammatory mediators such as cyclooxygenase (COX), which are involved in inflammatory responses. This inhibition can help manage chronic inflammatory conditions .

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases associated with inflammation and oxidative damage .

Case Studies

Several case studies have highlighted the implications of exposure to chlorophenols in occupational settings:

- Danish Cohort Study : This study examined chemical workers exposed to chlorophenoxy herbicides and found no overall increase in cancer incidence; however, specific subcohorts showed increased risks for soft tissue sarcoma and lung cancer .

- Swedish Case-Control Studies : These studies reported a statistically significant association between exposure to chlorophenoxy herbicides and the occurrence of soft tissue sarcomas among those working in forestry and agriculture .

- Long-term Pesticide Applicators : Research indicated an increased risk of bronchial carcinoma among pesticide applicators heavily exposed to chlorophenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。